molecular formula C21H18ClN5O2 B2360725 N-(4-chloro-2-methoxy-5-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795440-65-1

N-(4-chloro-2-methoxy-5-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2360725
CAS No.: 1795440-65-1
M. Wt: 407.86
InChI Key: FADMNCLMIBCWLM-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C21H18ClN5O2 and a molecular weight of 407.85 g/mol . This structurally complex molecule features a 1,2,3-triazole core, a pharmacologically significant heterocycle known for its role in mediating protein-protein interactions and serving as a scaffold in medicinal chemistry . The triazole core is substituted at the 1-position with a phenyl group and at the 4-position with a carboxamide linker connected to a 4-chloro-2-methoxy-5-methylaniline group. A distinctive 1H-pyrrol-1-yl group is also present at the 5-position of the triazole ring, incorporating a pyrrole heterocycle. Pyrroles are found in numerous natural products with antibacterial activity and are valued for their ability to influence a compound's lipophilicity and cell membrane penetration . Compounds based on the 1,2,3-triazole-4-carboxamide scaffold have demonstrated significant research value in early-stage drug discovery. For instance, structurally related analogs have been investigated as potent, low-nanomolar inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, representing a promising strategy for mitigating adverse drug-drug interactions . The specific substitution pattern on this compound suggests potential for use in biochemical screening and as a key intermediate in the synthesis and optimization of novel bioactive molecules for basic research. This product is intended for research purposes as a chemical reference standard or building block for further chemical synthesis. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c1-14-12-17(18(29-2)13-16(14)22)23-20(28)19-21(26-10-6-7-11-26)27(25-24-19)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADMNCLMIBCWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The molecular formula is C_{19}H_{19ClN_{4}O with a molecular weight of 364.84 g/mol. The presence of the triazole ring is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, research indicates that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines.

Case Studies

  • Antiproliferative Assays : A study showed that triazole derivatives demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines. These results suggest that the compound could inhibit tumor growth effectively compared to established drugs like doxorubicin and 5-fluorouracil .
  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. The synthesized compounds exhibited significant TS inhibitory activity, further supporting their potential as anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens.

Research Findings

A comparative study indicated that certain triazole derivatives possess effective antibacterial properties against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 3.12 μg/mL to 12.5 μg/mL, suggesting that these compounds could serve as potential leads for developing new antibacterial agents .

Data Summary

Activity Cell Line/Pathogen IC50/MIC Value Reference
AnticancerMCF-71.1 μM
AnticancerHCT-1162.6 μM
AnticancerHepG21.4 μM
AntimicrobialE. coli3.12 - 12.5 μg/mL
AntimicrobialS. aureus3.12 - 12.5 μg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Spectral Properties

Melting Points and Solubility:

  • Melting points for triazole/pyrazole-carboxamides vary significantly with substituents. For example: 3a (): 133–135°C (4-cyano-1-phenyl substituent) . 3d (): 181–183°C (4-fluorophenyl group enhances crystallinity) . Target Compound: The methoxy group may reduce melting points compared to chloro-substituted analogs (e.g., 3b: 171–172°C) due to decreased symmetry and intermolecular forces .

Spectroscopic Data:

  • NMR: The target’s ¹H-NMR would show distinct signals for the methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.4 ppm), and pyrrole protons (δ ~6.5–7.0 ppm). This contrasts with ’s compounds, where cyano groups absence eliminates δ ~2230 cm⁻¹ IR stretches .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) for the target is expected near m/z 468 (C₂₃H₂₁ClN₅O₂), differing from ’s pyrazole derivatives (e.g., 3a: m/z 403.1) .

Reactivity and Functional Group Interactions

  • Pyrrole vs. This may enhance binding to aromatic biological targets .
  • Chloro vs. Methoxy Substituents : The 4-chloro group increases electrophilicity compared to methoxy, which donates electrons via resonance. This contrast affects reactivity in substitution or coupling reactions .

Tabulated Comparison of Key Compounds

Compound ID/Name Core Structure R1 (Carboxamide) R2 (Position 5) Yield (%) Melting Point (°C) Key Spectral Features
Target Compound 1,2,3-Triazole 4-Cl-2-MeO-5-MePh 1H-Pyrrol-1-yl N/A N/A δ 2.4 (CH₃), 3.9 (OCH₃)
3a () Pyrazole 4-CN-1-Ph Cl 68 133–135 δ 8.12 (s, 1H), MS m/z 403.1
3d () Pyrazole 4-CN-1-(4-FPh) Cl 71 181–183 IR 2230 cm⁻¹ (CN)
Derivative 1,2,3-Triazole 4-MePh CH₃ 65–75 120–130 δ 2.4 (CH₃), MS m/z 275.2
Compound 1,2,3-Triazole 4-ClPh-(3-MePh)Me 1H-Pyrrol-1-yl N/A N/A N/A

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound can be dissected into three primary components:

  • 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (triazole core).
  • 4-Chloro-2-methoxy-5-methylaniline (carboxamide substituent).
  • Pyrrol-1-yl group (triazole substituent).

Retrosynthetic pathways prioritize the construction of the triazole ring followed by sequential functionalization. The triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the pyrrol-1-yl group is introduced via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Core Synthesis

Substrate Preparation

Alkyne Component: Phenylacetylene Derivatives

Phenylacetylene serves as the alkyne component, providing the 1-phenyl substituent on the triazole. Modifications to the alkyne are limited to ensure regioselectivity during cycloaddition.

Azide Component: In Situ Hydrazoic Acid Generation

Hydrazoic acid (HN₃), generated from sodium azide (NaN₃) under acidic conditions (e.g., formic acid), reacts with terminal alkynes. This method avoids handling pure HN₃, which is highly toxic.

Reaction Conditions:

  • Catalyst: CuSO₄ (5 mol%) with tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a stabilizing ligand.
  • Solvent: Methanol-water (1:1 v/v).
  • Temperature: Room temperature.
  • Yield: 85–92% for triazole intermediates.

Triazole Formation Mechanism

The CuAAC proceeds via a stepwise mechanism:

  • Copper(I) Acetylide Formation: Cu⁺ coordinates to the alkyne, forming a π-complex.
  • Azide Coordination: HN₃ interacts with the copper center, leading to a six-membered transition state.
  • Cyclization: Regioselective formation of the 1,4-disubstituted triazole.

Key Intermediate: 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (Compound A).

Functionalization of the Triazole Core

Introduction of the Pyrrol-1-yl Group at Position 5

The 5-position of the triazole is functionalized via NAS or palladium-catalyzed cross-coupling.

Halogenation at Position 5

Step 1: Bromination

  • Reagent: N-Bromosuccinimide (NBS) in dichloromethane.
  • Conditions: 0°C to room temperature, 12 hours.
  • Product: 5-Bromo-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (Compound B).

Step 2: Substitution with Pyrrol-1-yl

  • Reagent: Pyrrole, potassium carbonate (K₂CO₃), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
  • Solvent: Dimethylformamide (DMF).
  • Temperature: 100°C, 24 hours.
  • Yield: 68–75% (Compound C).

Carboxamide Formation

Acid Chloride Generation
  • Reagent: Thionyl chloride (SOCl₂).
  • Conditions: Reflux at 70°C for 3 hours.
  • Product: 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl chloride (Compound D).
Coupling with 4-Chloro-2-Methoxy-5-Methylaniline
  • Reagent: 4-Chloro-2-methoxy-5-methylaniline, triethylamine (TEA).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: 0°C to room temperature, 12 hours.
  • Yield: 80–88% (Target Compound).

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A streamlined approach combines triazole formation and substitution in a single reactor:

  • CuAAC: Phenylacetylene + HN₃ → 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid.
  • In Situ Bromination: NBS added directly post-cycloaddition.
  • Pyrrol-1-yl Substitution: Pd-catalyzed coupling without intermediate isolation.

Advantages: Reduced purification steps, higher overall yield (72–78%).

Solid-Phase Synthesis for Peptide Derivatives

For applications in peptide-triazole conjugates:

  • Resin: Wang resin-loaded Fmoc-protected propargylglycine.
  • CuAAC: On-resin reaction with HN₃ and phenylacetylene.
  • Cleavage: Trifluoroacetic acid (TFA) yields the triazole-carboxamide.

Optimization and Challenges

Regioselectivity in Triazole Formation

CuAAC exclusively produces 1,4-disubstituted triazoles, necessitating post-synthetic modifications for 5-position functionalization. Competing pathways using ruthenium catalysts (RuAAC) were explored but resulted in lower yields (45–50%).

Solvent and Ligand Effects

  • Ligands: THPTA enhances copper solubility and stabilizes reactive intermediates, improving yields by 15–20% compared to unliganded Cu.
  • Solvent Polarity: Methanol-water mixtures optimize HN₃ solubility while maintaining alkyne reactivity.

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, CDCl₃):
    • δ 3.85 (s, 3H, OCH₃), δ 7.25–7.45 (m, 9H, Ar-H), δ 6.75 (s, 2H, pyrrol-H).
  • ESI-MS: m/z 407.9 [M+H]⁺ (calculated: 407.9).

Purity and Yield Optimization

Step Yield Purity (HPLC)
CuAAC 92% 98%
Bromination 85% 95%
Pd-Catalyzed Coupling 75% 97%
Carboxamide Formation 88% 99%

Q & A

Q. What are the key considerations in designing a synthesis protocol for this compound?

The synthesis involves multi-step reactions, including cyclization and coupling steps. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for triazole ring formation .
  • Catalyst use : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may optimize triazole formation efficiency .
  • Purification : Column chromatography and recrystallization are essential to isolate the product from by-products like unreacted phenylacetylene intermediates .
  • Monitoring : Thin-layer chromatography (TLC) and 1H^1H-NMR verify reaction progress and intermediate purity .

Q. How is the compound characterized to confirm structural integrity?

A combination of spectroscopic and chromatographic methods is used:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., methoxy, pyrrole, and triazole signals) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (C23_{23}H20_{20}ClN5_5O2_2) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) ensures suitability for biological testing .

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening focuses on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to determine IC50_{50} values .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify potential therapeutic targets .

Advanced Research Questions

Q. How do structural modifications influence its structure-activity relationships (SAR)?

Substitutions at key positions alter bioactivity:

Position Modification Effect on Activity Reference
Phenyl ring (C4)Chloro → FluoroIncreased lipophilicity, enhanced antimicrobial activity
Pyrrole (C5)1H-pyrrol-1-yl → pyridylReduced cytotoxicity in normal cells
Methoxy group (C2)DemethylationDecreased metabolic stability

Q. How can researchers resolve contradictory bioactivity data across studies?

Discrepancies arise from:

  • Assay variability : Standardize protocols (e.g., ATCC cell lines, serum-free conditions) .
  • Purity differences : Use HPLC-MS to validate compound integrity (>99% purity for in vivo studies) .
  • Structural analogs : Compare activity of derivatives (e.g., 5-(pyridin-3-yl) vs. pyrrole analogs) to isolate contributing groups .

Q. What mechanistic studies are recommended to elucidate its mode of action?

Advanced techniques include:

  • X-ray crystallography : Resolve binding interactions with target proteins (e.g., kinases) .
  • Molecular dynamics simulations : Predict stability of ligand-receptor complexes .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Q. What strategies optimize yield in large-scale synthesis?

  • Flow chemistry : Continuous reactors improve reaction control and reduce by-products .
  • Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) to maximize yield .
  • Catalyst recycling : Immobilized copper nanoparticles reduce metal contamination .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

Technique Key Peaks/Data Purpose
1H^1H-NMRδ 8.2–8.5 ppm (triazole-H)Confirm triazole ring formation
HRMSm/z 458.1154 ([M+H]+^+)Verify molecular formula
HPLCRetention time: 12.3 min (C18 column)Assess purity (>95%)

Q. Table 2. Example Bioactivity Data from Analogous Compounds

Compound Antimicrobial IC50_{50} (µM) Cytotoxicity IC50_{50} (µM)
N-(4-chlorophenyl)-5-pyridyl analog12.5 (S. aureus)45.2 (HeLa)
5-(1H-pyrrol-1-yl) derivative (target)8.7 (S. aureus)28.9 (HeLa)

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